molecular formula C12H9NO2 B12437507 3-(Quinolin-8-yl)prop-2-enoic acid

3-(Quinolin-8-yl)prop-2-enoic acid

Cat. No.: B12437507
M. Wt: 199.20 g/mol
InChI Key: JIEIJAGBFCDWPA-UHFFFAOYSA-N
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Description

3-(Quinolin-8-yl)prop-2-enoic acid, also known as (2E)-3-(quinolin-8-yl)prop-2-enoic acid, is a compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound features a quinoline ring system fused with a propenoic acid moiety, making it a valuable structure in various chemical and biological applications.

Properties

IUPAC Name

3-quinolin-8-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIJAGBFCDWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-8-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with propenoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Quinolin-8-yl)prop-2-enoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Quinolin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison: 3-(Quinolin-8-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research and development .

Biological Activity

3-(Quinolin-8-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. Its structure, characterized by a quinoline moiety attached to a prop-2-enoic acid backbone, suggests a variety of interactions with biological targets. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C11H9N1O2C_{11}H_{9}N_{1}O_{2}, featuring a double bond in the prop-2-enoic acid segment which contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
  • Antimicrobial Activity : It potentially disrupts bacterial cell wall synthesis or interferes with DNA replication.
  • Anticancer Activity : It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways related to cancer cell growth.

Antimicrobial Properties

Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact efficacy of this compound against specific strains remains an area for further investigation.

Anticancer Properties

In vitro studies have demonstrated that quinoline derivatives can exhibit potent anticancer effects. For example, compounds related to this compound have been tested against several cancer cell lines, showing varying degrees of cytotoxicity:

Cell LineIC50 (µM)Notes
MDA-MB-231 (Breast)10Significant reduction in viability
PC3 (Prostate)15More sensitive compared to MRC5
MRC5 (Lung Fibroblast)>82Minimal effect observed

These results suggest that while the compound may be effective against certain cancer types, it shows selectivity towards malignant cells over normal cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against mycobacterial strains and found that some exhibited comparable efficacy to established antibiotics like isoniazid and fluconazole .
  • Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of quinoline derivatives on breast cancer cell lines. The results indicated that specific analogs could significantly reduce cell viability at low concentrations, highlighting their potential as therapeutic agents .

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